2-Amino-2',5-dichlorobenzophenone
Overview
Description
Adb, benzophenone is a compound that has garnered significant interest in the field of medicinal chemistry. It is a bioisostere of the benzophenone core, which means it can mimic the biological properties of benzophenone while potentially offering improved pharmacological properties . Benzophenone itself is a crucial scaffold found in numerous pharmaceuticals and natural products .
Mechanism of Action
Target of Action
The primary target of 2-Amino-2’,5-dichlorobenzophenone is the benzodiazepine receptor . This receptor is involved in the modulation of neurotransmission in the central nervous system .
Mode of Action
2-Amino-2’,5-dichlorobenzophenone interacts with its target, the benzodiazepine receptor, by binding to it . This binding event triggers a series of biochemical reactions that lead to the modulation of neurotransmission .
Biochemical Pathways
The compound is involved in the synthesis of benzodiazepines, including lorazepam . The synthesis process involves several steps, including reaction with hydroxylamine, chloroacetyl chloride, and methylamine . The final product, lorazepam, is a benzodiazepine drug used to treat anxiety .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The result of the action of 2-Amino-2’,5-dichlorobenzophenone is the production of lorazepam, a benzodiazepine drug . Lorazepam is known to have anxiolytic (anti-anxiety) effects .
Action Environment
The action of 2-Amino-2’,5-dichlorobenzophenone is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the compound is stable under ambient temperatures . It should be stored away from oxidizing agents to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Amino-2’,5-dichlorobenzophenone has been used as an electrophilic coupling spectrophotometric reagent This suggests that it can interact with various biomolecules in biochemical reactions
Cellular Effects
Given its role as a precursor in the synthesis of benzodiazepines , it may indirectly influence cell function through the action of these drugs. Benzodiazepines are known to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a precursor to benzodiazepines , its effects at the molecular level may be inferred from the action of these drugs. Benzodiazepines act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Dosage Effects in Animal Models
The effects of 2-Amino-2’,5-dichlorobenzophenone at different dosages in animal models have not been extensively studied. As a precursor to benzodiazepines , its effects may be inferred from studies on these drugs. Benzodiazepines have been shown to have dose-dependent effects, with higher doses leading to more pronounced sedative effects .
Metabolic Pathways
Given its role as a precursor in the synthesis of benzodiazepines , it may be involved in similar metabolic pathways.
Preparation Methods
The synthesis of aryl difluoromethyl bicyclopentane (Adb) as a bioisostere of the benzophenone core involves the activation of the carbon-fluorine bond and strain-release chemistry under the catalysis of a newly designed N-anionic-based organic photocatalyst . This defluorinative coupling methodology enables the direct conversion of a wide variety of commercially available trifluoromethylaromatic carbon-fluorine bonds into the corresponding difluoromethyl bicyclo[1.1.1]pentanes in a single step . This strategy can also be applied to propellane systems, providing access to analogues with different geometries .
Chemical Reactions Analysis
Adb, benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Adb, benzophenone has a wide range of scientific research applications:
Comparison with Similar Compounds
Adb, benzophenone is unique compared to other similar compounds due to its bioisosteric design. Similar compounds include:
Benzophenone: The parent compound from which Adb is derived.
Benzophenone hydrazone: Another derivative of benzophenone with different properties.
The uniqueness of Adb, benzophenone lies in its ability to mimic the biological properties of benzophenone while potentially offering improved pharmacological properties .
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZYIAJRFJVQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062742 | |
Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-36-3 | |
Record name | 2-Amino-2′,5-dichlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2958-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2',5-dichlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2',5-dichlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-2',5-DICHLOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G806VEO3KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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